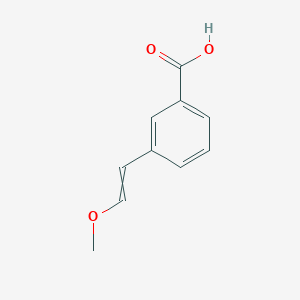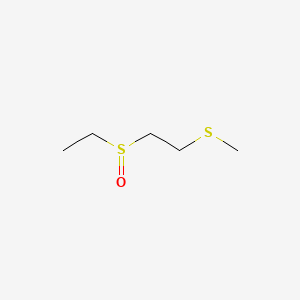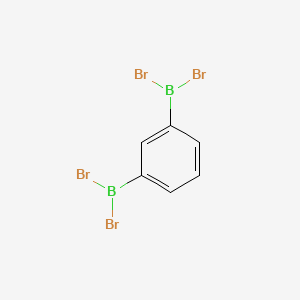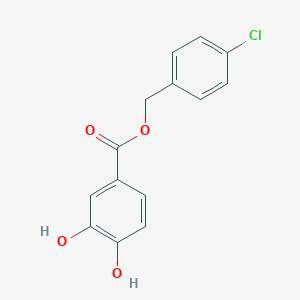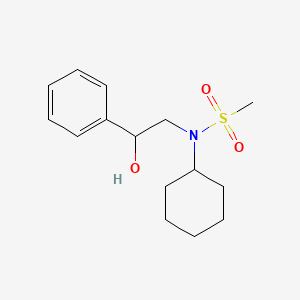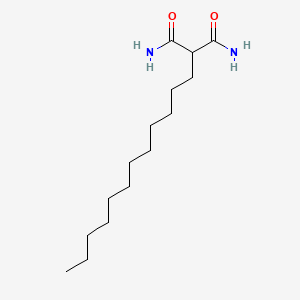
(1-Benzoyl-4-hydroxypiperidin-4-yl)-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxypiperidine-1,4-diyl)bis(phenylmethanone) is a chemical compound characterized by the presence of a piperidine ring substituted with hydroxyl and phenylmethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxypiperidine-1,4-diyl)bis(phenylmethanone) typically involves the reaction of piperidine derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of (4-Hydroxypiperidine-1,4-diyl)bis(phenylmethanone) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: (4-Hydroxypiperidine-1,4-diyl)bis(phenylmethanone) can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions and reagents used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxypiperidine-1,4-diyl)bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (4-Hydroxypiperidine-1,4-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(4-Bromopiperidine-1,4-diyl)bis(phenylmethanone): Similar structure but with a bromine atom instead of a hydroxyl group.
(4-Methoxypiperidine-1,4-diyl)bis(phenylmethanone): Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: (4-Hydroxypiperidine-1,4-diyl)bis(phenylmethanone) is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C19H19NO3 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(1-benzoyl-4-hydroxypiperidin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C19H19NO3/c21-17(15-7-3-1-4-8-15)19(23)11-13-20(14-12-19)18(22)16-9-5-2-6-10-16/h1-10,23H,11-14H2 |
InChI-Schlüssel |
SZYIFUDJILWXLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C(=O)C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


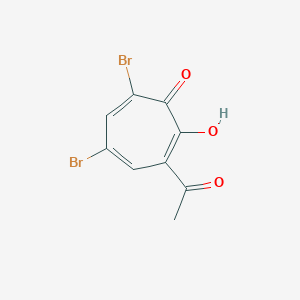
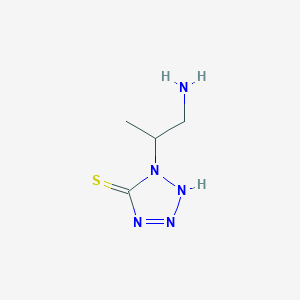
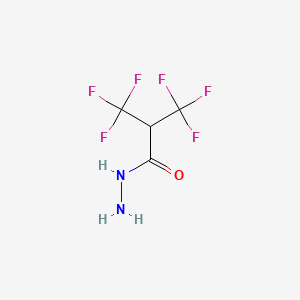
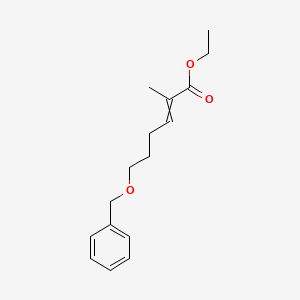
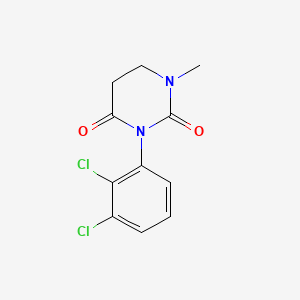
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
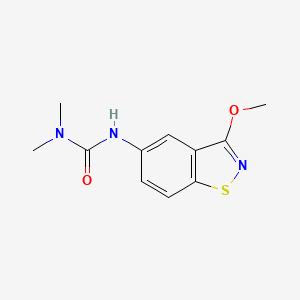
![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
